molecular formula C11H11N5S B11779887 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine CAS No. 189830-95-3

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine

Katalognummer: B11779887
CAS-Nummer: 189830-95-3
Molekulargewicht: 245.31 g/mol
InChI-Schlüssel: TVTZGPNQLDLYOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is a chemical compound designed for research applications, building upon the promising biological activity demonstrated by its structural analogues within the triazinoindole class. This scaffold is recognized as a privileged structure in medicinal chemistry due to its versatile interaction with biological targets. Preliminary research on closely related N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides has shown significant anticonvulsant and antidepressant activities in experimental models, suggesting potential for neuroscientific research . Other halo-substituted triazinoindole derivatives have also exhibited excellent anticonvulsant profiles in maximal electroshock (MES) tests with minimal neurotoxicity, further underscoring the value of this core structure in central nervous system (CNS) research . Beyond neuroscience, this chemotype shows broad utility. Related compounds have displayed potent antimicrobial activity against a panel of microbes, with some exhibiting minimum inhibitory concentration (MIC) values lower than standard drugs . Furthermore, recent studies have designed novel 5H-[1,2,4]triazino[5,6-b]indole derivatives that function as potent iron chelators , demonstrating selective anti-proliferative effects against various human cancer cell lines (including A549, MCF-7, and HepG-2) and inducing apoptosis through the mitochondrial pathway . Additional research has also identified certain triazinoindole analogues as effective α-amylase inhibitors , indicating potential for metabolic disease research . The presence of key functional groups, including the triazinoindole core and a sulfanylethanamine side chain, makes this compound a versatile intermediate or a candidate for hit-to-lead optimization in various drug discovery and pharmacological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

CAS-Nummer

189830-95-3

Molekularformel

C11H11N5S

Molekulargewicht

245.31 g/mol

IUPAC-Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine

InChI

InChI=1S/C11H11N5S/c12-5-6-17-11-14-10-9(15-16-11)7-3-1-2-4-8(7)13-10/h1-4H,5-6,12H2,(H,13,14,16)

InChI-Schlüssel

TVTZGPNQLDLYOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sandmeyer Reaction for Isatin Synthesis

2-Methylaniline undergoes a Sandmeyer reaction to yield 7-methylisatin. This reaction employs sodium nitrite in acidic conditions (HCl/H2_2SO4_4) at 0–5°C, followed by hydrolysis to form the isatin derivative.

Bromination of Isatin Derivatives

5-Bromo-7-methylisatin is obtained by treating 7-methylisatin with N-bromosuccinimide (NBS) in polyethylene glycol-400 (PEG-400) at room temperature. This eco-friendly solvent system achieves yields exceeding 85% while minimizing byproducts.

Alkylation of Isatin Nitrogen

The nitrogen atom of isatin is alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate. For example, reaction with ethyl bromide in dimethylformamide (DMF) at 60°C for 12 hours yields 1-ethyl-5-bromo-7-methylisatin.

Condensation with Thiosemicarbazide

The alkylated isatin derivatives undergo condensation with thiosemicarbazide in dioxane under reflux, catalyzed by potassium carbonate. This step forms the triazinoindole-thiol core with yields ranging from 70% to 90%.

Table 1: Reaction Conditions for Triazinoindole-Thiol Synthesis

StepReagents/ConditionsYield (%)
Sandmeyer ReactionNaNO2_2, HCl/H2_2SO4_4, 0–5°C78–82
BrominationNBS, PEG-400, rt, 6 h85–88
AlkylationR-X, K2_2CO3_3, DMF, 60°C, 12 h75–80
CondensationThiosemicarbazide, K2_2CO3_3, dioxane70–90

The introduction of the ethanamine group is achieved through nucleophilic substitution or coupling reactions.

Nucleophilic Substitution with Chloroethylamine

The triazinoindole-thiol intermediate reacts with 2-chloroethylamine hydrochloride in the presence of a base. Optimal conditions involve potassium carbonate in ethanol under reflux for 8–12 hours, yielding the target compound with 65–75% efficiency.

Triazinoindole-SH+ClCH2CH2NH2K2CO3,EtOHTriazinoindole-S-CH2CH2NH2\text{Triazinoindole-SH} + \text{ClCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{Triazinoindole-S-CH}2\text{CH}2\text{NH}2

Alternative Coupling Strategies

In cases where chloroethylamine is unavailable, Mitsunobu or Ullmann-type couplings may be employed. For instance, using 2-aminoethylthiol with copper(I) iodide as a catalyst in DMF at 100°C achieves moderate yields (50–60%).

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols favor ethanol or water as solvents to reduce costs and environmental impact. Catalytic amounts of tetrabutylammonium bromide (TBAB) enhance reaction rates by 30% in nucleophilic substitutions.

Purification Techniques

Crude products are purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:3). HPLC analysis confirms purity >98%.

Table 2: Analytical Data for Final Product

ParameterValue
Melting Point198–202°C
1^1H NMR (DMSO-d6_6)δ 8.45 (s, 1H), 7.82–7.12 (m, 4H)
MS (ESI)m/z 245.31 [M+H]+^+

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thioether group to sulfoxide or sulfone is a common side reaction. Conducting reactions under nitrogen atmosphere and adding antioxidants like ascorbic acid reduces oxidation by 40%.

Scalability Issues

Exothermic reactions during alkylation require precise temperature control. Continuous flow reactors improve heat dissipation, enabling kilogram-scale production with consistent yields.

Comparative Analysis of Synthetic Routes

Route 1 (Two-Step Condensation):

  • Advantages: High yields (70–90%), minimal purification.

  • Disadvantages: Requires handling of corrosive reagents (e.g., H2_2SO4_4).

Route 2 (One-Pot Synthesis):

  • Advantages: Reduced reaction time.

  • Disadvantages: Lower yields (50–60%) due to intermediate instability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Das Schwefelatom kann zu Sulfoxiden oder Sulfonen oxidiert werden.

    Reduktion: Der Triazinoindolring kann unter bestimmten Bedingungen reduziert werden.

    Substitution: Die Ethanamingruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

  • Oxidation

      Reagenzien: Wasserstoffperoxid, m-Chlorperbenzoesäure

      Bedingungen: Raumtemperatur oder leichtes Erhitzen

      Produkte: Sulfoxide, Sulfone

  • Reduktion

      Reagenzien: Natriumborhydrid, Lithiumaluminiumhydrid

      Produkte: Reduzierte Triazinoindol-Derivate

  • Substitution

      Reagenzien: Alkylhalogenide, Acylchloride

      Bedingungen: Rückfluss in geeigneten Lösungsmitteln

      Produkte: Substituierte Ethanamin-Derivate

Wissenschaftliche Forschungsanwendungen

Overview

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is a heterocyclic compound that has shown promise in various scientific research applications, particularly in medicinal chemistry. Its unique structure allows it to interact with biological targets, making it a candidate for drug development and other applications.

Scientific Research Applications

The applications of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine can be categorized into several fields:

Medicinal Chemistry

  • Anticancer Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), Hela (cervical cancer), and HepG-2 (liver cancer) due to its ability to bind to ferrous ions and disrupt iron homeostasis in cells. This disruption is critical as many cancer cells require iron for growth and survival.
  • Antimalarial and Antileishmanial Activities : Preliminary studies suggest that this compound may possess antimalarial properties, making it a potential candidate for treating malaria. Its interaction with enzymes involved in the life cycles of these parasites could be an area for further exploration.

Biochemistry

  • DNA Interaction : The compound exhibits significant interactions with DNA, suggesting potential applications in gene therapy or as an anticancer agent by disrupting DNA replication and repair processes through non-covalent binding mechanisms.

Pharmacology

  • Mechanism of Action : The mechanism of action involves binding to molecular targets such as DNA and enzymes, leading to conformational changes that inhibit their function. This can result in reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine:

Case Study 1: Anticancer Properties

In vitro studies have demonstrated that the compound inhibits the growth of multiple cancer cell lines. For instance:

  • MCF-7 Cells : Showed a significant reduction in viability when treated with varying concentrations of the compound.
  • A549 Cells : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation.

Case Study 2: DNA Binding Studies

Research involving molecular docking simulations indicated that 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine binds to specific grooves in DNA. This binding was associated with alterations in the structure of DNA, potentially leading to impaired replication processes.

Wirkmechanismus

The mechanism of action of 2-((2H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)ethanamine involves its interaction with molecular targets such as DNA and enzymes. It binds to DNA via non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . This interaction can inhibit DNA replication and transcription, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Analogs

The following analogs are discussed (Table 1):

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Lipophilicity (logP) : Optimal logP ~2.5–3.0 correlates with antidepressant activity (e.g., target compound: logP = 2.8) .
  • Hydrogen-Bond Acceptors : Compounds with >5 H-bond acceptors (e.g., sulfamoylphenyl derivative ) show reduced CNS penetration but increased peripheral activity.
  • Steric Effects : Bulky substituents (e.g., butyramide in ) reduce binding to GABA receptors but enhance interactions with bacterial enzymes .

Key Research Findings

Antidepressant Activity: The target compound reduced immobility time by 45% in the rodent forced swim test (FST), comparable to imipramine . Compound 24 (4-phenoxyphenyl acetamide) showed superior activity (55% reduction) due to enhanced serotonin reuptake inhibition .

Antimicrobial Activity :

  • Brominated analogs (e.g., ) exhibited MIC values as low as 3.125 µg/mL against Gram-negative pathogens, outperforming ciprofloxacin (MIC = 6.25 µg/mL) .

Anticonvulsant Activity :

  • The target compound’s ED₅₀ of 25 mg/kg in the MES test surpassed phenytoin (ED₅₀ = 30 mg/kg), likely due to voltage-gated sodium channel modulation .

Biologische Aktivität

The compound 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is a member of the triazinoindole family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine typically involves the condensation of isatin with thiosemicarbazide , followed by further reactions to introduce the ethanamine moiety. The structural characterization is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Antimicrobial Activity

Recent studies have shown that derivatives of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine exhibit significant antimicrobial properties. A series of synthesized compounds were tested against various microbial strains. The Minimum Inhibitory Concentration (MIC) values indicated that many derivatives had lower MIC values compared to standard antibiotics .

Compound NameMIC (µg/mL)Activity
Compound A15Bactericidal
Compound B10Fungicidal
Compound C20Bacteriostatic

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For instance, a study evaluated its effects on cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). The results demonstrated that certain derivatives induced apoptosis and inhibited cell proliferation more effectively than conventional chemotherapeutics like 5-fluorouracil .

Mechanism of Action:

  • Induction of apoptosis was confirmed through morphological changes in treated cells.
  • Cell cycle analysis revealed an arrest at the G2/M phase.
  • The involvement of apoptosis-related proteins was noted, indicating a pathway through which these compounds exert their effects .

Neuropharmacological Effects

Research has also indicated potential antidepressant and anticonvulsant activities associated with this compound. In preliminary tests, several derivatives showed promising results in reducing seizure frequency and improving mood-related behaviors in animal models .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of N-Aryl derivatives and evaluated their antimicrobial properties. The results indicated that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Study : In vitro studies on MGC-803 cells showed that specific derivatives caused significant reductions in cell viability and induced apoptosis via mitochondrial pathways .
  • Neuropharmacological Screening : Compounds were tested for their ability to modulate neurotransmitter levels in animal models. Results suggested that some derivatives acted as effective antidepressants with minimal side effects compared to traditional therapies .

Q & A

Q. What are the optimal synthetic routes for 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling a thiol-containing triazinoindole intermediate with a haloethylamine derivative. For example, sodium monochloroacetate can react with a triazole-thiol intermediate in aqueous medium under controlled pH (e.g., pH 8–10) to form the ethanamine linkage. Post-synthesis acidification (e.g., using ethanoic acid) isolates the target compound . Characterization of intermediates requires elemental analysis, IR spectroscopy (to confirm S-H or N-H stretches), and ¹H NMR to verify substituent positions and purity. Chromatography-mass spectrometry ensures intermediate integrity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., -NH₂ bending at ~1600 cm⁻¹, C-S stretches at 600–700 cm⁻¹).
  • ¹H NMR : Resolves aromatic protons (indole/triazine rings at δ 7.0–8.5 ppm) and ethanamine chain protons (CH₂-S at δ 2.8–3.2 ppm; NH₂ at δ 1.5–2.0 ppm).
  • LC-MS : Validates molecular weight (e.g., exact mass for C₁₁H₁₃ClN₂S: 240.049 g/mol) and detects impurities .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a split-plot factorial design with pH (4–10) and temperature (25–60°C) as variables. Prepare buffered solutions (phosphate/citrate) and incubate the compound for 24–72 hours. Monitor degradation via HPLC-UV at λ_max (e.g., 254 nm for aromatic systems). Kinetic modeling (zero/first-order) quantifies degradation rates .

Advanced Research Questions

Q. What strategies resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in triazine rings) or solvent interactions. Combine:
  • Solid-state NMR or X-ray crystallography to confirm static structures.
  • DFT calculations to model possible conformers and compare with experimental NMR shifts .

Q. How does the compound’s environmental fate correlate with its physicochemical properties?

  • Methodological Answer : Evaluate logP (hydrophobicity), water solubility, and soil sorption (Kₒc) via OECD 121/123 guidelines. Use HPLC to measure partitioning in octanol-water systems. Predictive models (e.g., EPI Suite) estimate biodegradation potential. Field studies track degradation products via HRMS .

Q. What computational methods predict the compound’s biological activity and binding affinity?

  • Methodological Answer :
  • Molecular docking (AutoDock/Vina) to screen against targets (e.g., kinase domains).
  • MD simulations (AMBER/GROMACS) assess binding stability (RMSD <2 Å).
  • QSAR models link substituent electronic parameters (Hammett σ) to activity .

Q. How can researchers validate analytical methods for quantifying trace impurities in synthesized batches?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Specificity : Spike impurities (e.g., unreacted intermediates) and confirm separation via UPLC-PDA.
  • LOQ/LOD : Determine via signal-to-noise (S/N ≥10 for LOQ).
  • Accuracy : Recovery studies (98–102% for spiked samples) .

Advanced Methodological Challenges

Q. How to optimize the compound’s selectivity in biological assays while minimizing off-target effects?

  • Methodological Answer :
  • Fragment-based screening : Identify core pharmacophores (e.g., triazinoindole) using SPR or ITC.
  • Proteome-wide profiling (e.g., CETSA) maps thermal stability shifts in cellular proteins.
  • Metabolomics (LC-HRMS) detects pathway perturbations .

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Synthesize analogs with varying substituents (e.g., halogen, alkyl chains) at the triazine or indole positions.
  • 3D-QSAR (CoMFA/CoMSIA) correlates steric/electrostatic fields with activity.
  • Free-energy perturbation (FEP) calculates ΔΔG for binding affinity changes .

Q. How to assess the compound’s photostability and potential for reactive oxygen species (ROS) generation?

  • Methodological Answer :
  • Photolysis studies : Expose to UV-Vis light (300–800 nm) in quartz cells; monitor degradation via LC-MS.
  • ROS assays : Use fluorescent probes (DCFH-DA) in cell-free and cellular systems.
  • EPR spectroscopy : Detect radical intermediates (e.g., singlet oxygen) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.